molecular formula C9H7ClN2O B1497247 7-Chloro-6-methylquinazolin-4-ol

7-Chloro-6-methylquinazolin-4-ol

Cat. No.: B1497247
M. Wt: 194.62 g/mol
InChI Key: IVTMAGQBJHPHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-methylquinazolin-4-ol is a quinazoline derivative characterized by a hydroxyl group at position 4, a chlorine atom at position 7, and a methyl group at position 6.

Properties

IUPAC Name

7-chloro-6-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-2-6-8(3-7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTMAGQBJHPHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methylquinazolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-5-chlorobenzamide with acetic anhydride, which leads to the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methylquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

7-Chloro-6-methylquinazolin-4-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methylquinazolin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 7-Chloro-6-methylquinazolin-4-ol with key analogs:

Table 1: Substituent Effects and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Key Properties
This compound -Cl (7), -CH₃ (6), -OH (4) C₉H₇ClN₂O High lipophilicity (due to -CH₃); moderate solubility (hydroxyl at 4)
6-Methyl-7-(trifluoromethyl)quinazolin-4-ol -CF₃ (7), -CH₃ (6), -OH (4) C₁₀H₇F₃N₂O Enhanced metabolic stability (CF₃); reduced solubility vs. Cl
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol -OCH₃ (7), -OH (6), -Cl/F (phenyl) C₁₅H₁₁ClFN₃O₂ Improved solubility (methoxy); kinase inhibition activity
7-Quinazolinol,4-chloro-6-methoxy- -Cl (4), -OCH₃ (6), -OH (7) C₉H₇ClN₂O₂ Distinct substituent positions alter electronic effects; lower lipophilicity

Physicochemical and Pharmacological Insights

  • Lipophilicity and Solubility: The methyl group in this compound increases logP compared to analogs with polar groups (e.g., methoxy or hydroxyl). However, the hydroxyl at position 4 may mitigate insolubility . Methoxy-substituted analogs (e.g., 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol) exhibit superior aqueous solubility, critical for oral bioavailability .
  • Biological Activity: Chlorine and fluorine atoms are common in kinase inhibitors due to their electron-withdrawing effects, which stabilize interactions with ATP-binding pockets .

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